molecular formula C10H13NO B2914867 (cis-1-Amino-indan-2-yl)-methanol CAS No. 55270-04-7

(cis-1-Amino-indan-2-yl)-methanol

Cat. No.: B2914867
CAS No.: 55270-04-7
M. Wt: 163.22
InChI Key: NUYCSMIPFIJMQL-WCBMZHEXSA-N
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Description

(cis-1-Amino-indan-2-yl)-methanol is an organic compound that belongs to the class of indane derivatives It features a unique structure with an indane backbone, an amino group at the first position, and a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-1-Amino-indan-2-yl)-methanol typically involves the following steps:

    Starting Material: The synthesis begins with indan-2-one as the starting material.

    Reduction: Indan-2-one is reduced to indan-2-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The hydroxyl group of indan-2-ol is then converted to an amino group through an amination reaction. This can be achieved using reagents like ammonia or an amine under suitable conditions.

    Hydroxymethylation: Finally, the amino-indan is hydroxymethylated at the second position using formaldehyde and a reducing agent to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(cis-1-Amino-indan-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: (cis-1-Carboxy-indan-2-yl)-methanol.

    Reduction: (cis-1-Alkyl-indan-2-yl)-methanol.

    Substitution: Various substituted indane derivatives depending on the electrophile used.

Scientific Research Applications

(cis-1-Amino-indan-2-yl)-methanol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cis-1-Amino-indan-2-yl)-methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (trans-1-Amino-indan-2-yl)-methanol: Differing in the stereochemistry at the amino group.

    (cis-1-Amino-indan-2-yl)-ethanol: Differing in the length of the alkyl chain.

    (cis-1-Amino-tetralin-2-yl)-methanol: Differing in the aromatic ring structure.

Uniqueness

(cis-1-Amino-indan-2-yl)-methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its indane backbone and the presence of both amino and hydroxymethyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYCSMIPFIJMQL-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55270-04-7
Record name (cis-1-Amino-indan-2-yl)-methanol
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